

Oil Red O maximum absorption wavelength

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Compound of Interest

Compound Name: Oil red O

Cat. No.: B078938

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An In-depth Technical Guide to the Maximum Absorption Wavelength of **Oil Red O**

Introduction

Oil Red O (ORO), also known as Solvent Red 27, is a fat-soluble diazo dye widely utilized in biological and biomedical research for the visualization and quantification of neutral lipids, triglycerides, and some lipoproteins.[1][2][3] Its application is crucial in studying metabolic processes, lipid storage diseases, and atherosclerosis.[1] The principle behind ORO staining is its greater solubility in lipids than in its solvent vehicle; this differential solubility causes the dye to migrate from the staining solution into intracellular lipid droplets, staining them a vibrant red. [2][4] Accurate quantification of lipid accumulation often involves eluting the dye from the stained sample and measuring its absorbance. A precise understanding of its maximum absorption wavelength (λ_{max}) in various solvents is therefore critical for reliable spectrophotometric analysis.

Data Presentation: Maximum Absorption Wavelength (λ_{max}) of Oil Red O

The maximum absorption wavelength of **Oil Red O** is not a single constant value but varies depending on the solvent used for its dissolution. This phenomenon, known as solvatochromism, is critical when quantifying the dye. The following table summarizes the reported λ_{max} values for **Oil Red O** in different solvents.

Solvent	Maximum Absorption Wavelength (λ_{max})	Reference
General (unspecified solvent)	515 nm	[5]
General (unspecified solvent)	518 nm	[1][3][6][7]
Ethanol	516 nm (major peak), 359 nm (minor peak)	[8]
Isopropanol (for elution)	518 nm (peak), 492 nm (filter used)	[9]
2-Propanol (for elution)	510 nm	[10]
Ethanol (for elution)	492 nm	[2]
Isopropyl alcohol	345 nm	[11]
n-hexane	345 nm	[11]
Chloroform	~516 nm, ~359 nm	[8]
Acetonitrile	~516 nm, ~359 nm	[8]
Ethylene Glycol	~516 nm, ~359 nm	[8]

Note: While 515-518 nm is the most frequently cited range for the primary visible peak, other wavelengths are also used for quantification, particularly after eluting the dye from stained samples.[2][9][10] The choice of wavelength can be influenced by the specific instrumentation (e.g., available filters in a plate reader).[9]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of λ_{max}

This protocol outlines the procedure for determining the maximum absorption wavelength of **Oil Red O** in a specific solvent.

Objective: To identify the wavelength(s) at which an **Oil Red O** solution exhibits maximum absorbance.

Materials:

- **Oil Red O** powder
- Selected organic solvent (e.g., ethanol, isopropanol, chloroform)[8]
- UV-Visible Spectrophotometer
- Quartz cuvettes
- Volumetric flasks and pipettes

Methodology:

- **Solution Preparation:** Prepare a dilute solution of **Oil Red O** in the chosen solvent. The concentration should be adjusted to ensure the maximum absorbance falls within the linear range of the spectrophotometer (typically below 1.0 AU).
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
- **Blanking:** Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 300-700 nm).[11][12]
- **Sample Measurement:** Rinse the cuvette with the **Oil Red O** solution, then fill it with the solution and place it in the spectrophotometer.
- **Spectral Scan:** Perform a wavelength scan across the selected range. The instrument will measure the absorbance of the solution at each wavelength interval.
- **Data Analysis:** The resulting spectrum will plot absorbance versus wavelength. The peak(s) of this curve correspond to the maximum absorption wavelength(s), λ_{max} , for **Oil Red O** in that specific solvent.

Protocol 2: Staining of Lipids in Cells/Tissues and Quantification

This protocol describes the standard procedure for staining lipids with **Oil Red O** and subsequently quantifying the lipid content by eluting the dye.

Objective: To stain and quantify neutral lipid content in biological samples.

Materials:

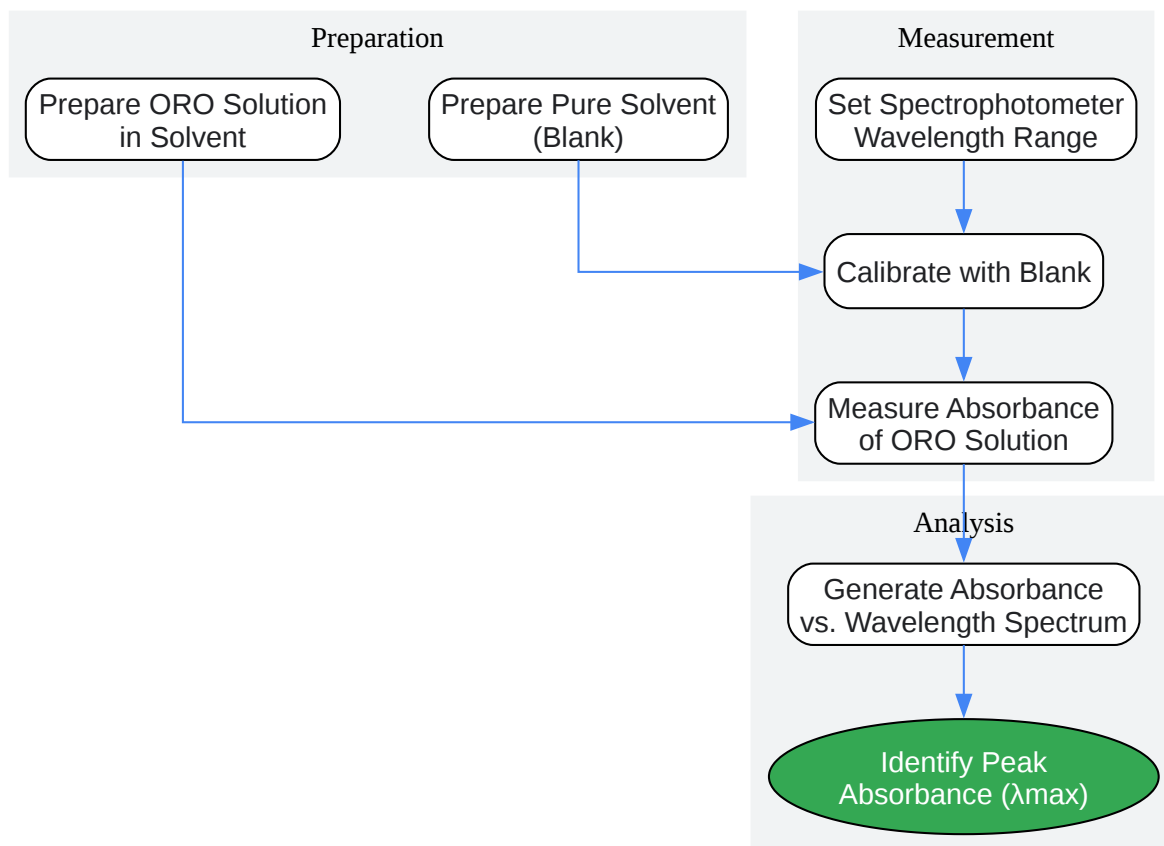
- Frozen tissue sections or cultured cells
- Formalin (for fixation)
- **Oil Red O** stock solution (e.g., 0.5% w/v in 99% isopropanol)[7][13]
- **Oil Red O** working solution (e.g., 3 parts stock solution to 2 parts distilled water, filtered)[7][13]
- 60% Isopropanol[13]
- Harris hematoxylin (optional, for counterstaining)[4]
- Aqueous mounting medium (e.g., glycerol jelly)[4]
- 100% Isopropanol or Ethanol (for elution)[2][9]
- Microplate reader or spectrophotometer

Methodology:

- Sample Preparation & Fixation:
 - Cut frozen sections at 8-10 μm and air dry.[13]
 - Fix samples briefly in formalin, as alcohol-based fixatives will dissolve the target lipids.[4][13]
 - Wash samples with running tap water and then rinse with 60% isopropanol.[13]
- Staining:

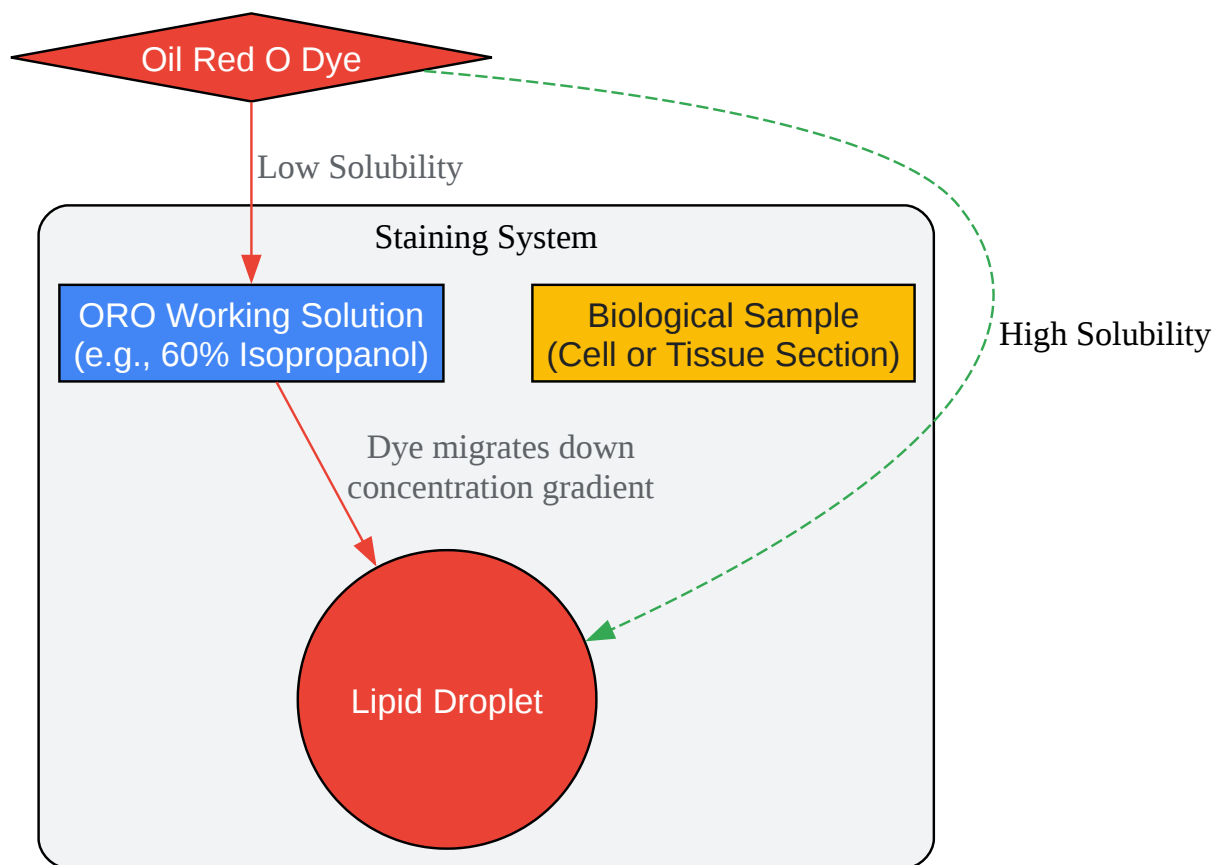
- Immerse the samples in the freshly prepared and filtered **Oil Red O** working solution for a designated time (e.g., 5-15 minutes).
- Rinse briefly with 60% isopropanol to remove excess background stain.[4]
- (Optional) Counterstain nuclei with Harris hematoxylin for context. Be careful not to overstain, which may obscure the lipid staining.[4]
- Wash thoroughly with distilled water.
- Visualization:
 - Mount the coverslip using an aqueous mountant. Do not use organic solvents like xylene for mounting, as this will elute the dye from the lipids.[4][13]
 - Visualize under a light microscope. Lipids will appear as red-orange droplets.
- Quantification:
 - After staining and washing, add 100% isopropanol or ethanol to the sample to completely elute the absorbed **Oil Red O**. [2][9][10] Incubate for 10-15 minutes with gentle shaking.
 - Transfer the eluate to a 96-well plate or a cuvette.
 - Read the absorbance at the appropriate λ_{max} (e.g., 492 nm, 510 nm, or 518 nm) using a microplate reader or spectrophotometer.[2][9][10]
 - The measured absorbance is directly proportional to the amount of lipid in the original sample.

Mandatory Visualizations



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Caption: Workflow for Determining **Oil Red O** λ_{max} .



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Caption: Principle of **Oil Red O** Lipid Staining.

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